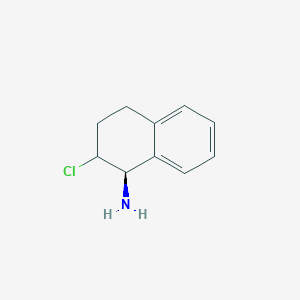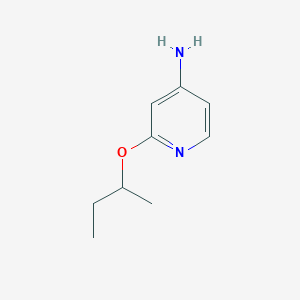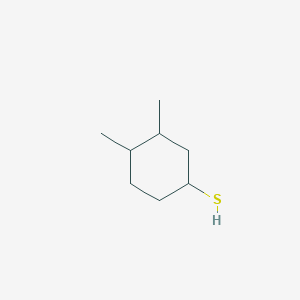
3,4-Dimethylcyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylcyclohexane-1-thiol is an organic compound that belongs to the class of cycloalkanes. It is characterized by a cyclohexane ring with two methyl groups attached at the 3rd and 4th positions and a thiol group (-SH) at the 1st position. This compound is known for its distinct sulfur odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylcyclohexanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step process that includes the hydrogenation of 3,4-dimethylcyclohexene followed by thiolation. The process involves the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step and thiourea for the thiolation step.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated thiol derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, leading to changes in their activity. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-thiol: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylcyclohexane: Lacks the thiol group.
4,4-Dimethylcyclohexane-1-thiol: Has methyl groups at the 4th position only.
Uniqueness
3,4-Dimethylcyclohexane-1-thiol is unique due to the presence of both methyl groups and the thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C8H16S |
|---|---|
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
3,4-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
WXQYOQORZFAPGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)

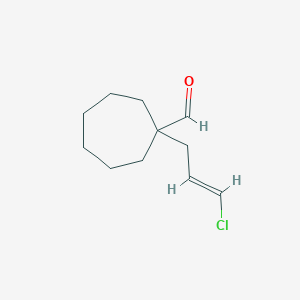
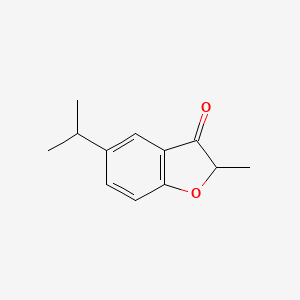
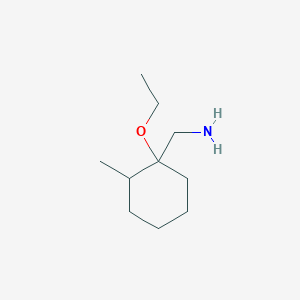
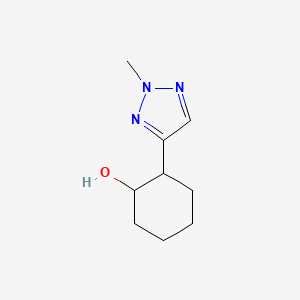
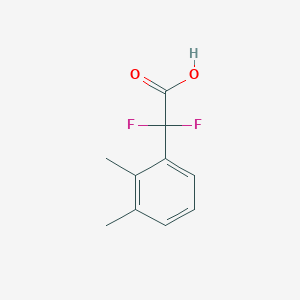
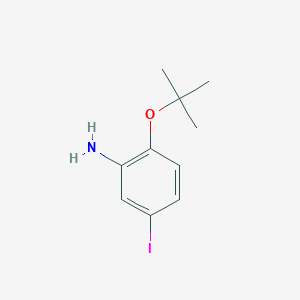
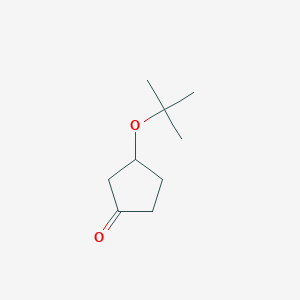
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

